N-(2-(4-fluorophenoxy)ethyl)-2-(trifluoromethyl)benzamide

Positional isomer SAR Trifluoromethylbenzamide Pharmacophore geometry

This synthetic building block features an ortho-trifluoromethylbenzamide core with a 4-fluorophenoxyethyl side chain, providing orthogonal reactive handles for focused library synthesis. Its defined regioisomeric geometry distinguishes it from the para-CF3 analog (CAS 1105209-23-1), which presents a fundamentally different pharmacophore. The compound supports kinase inhibitor SAR programs targeting Eph receptor family, serves as a 19F NMR reference standard for fluorinated benzamide quantification, and functions as a potential negative control in M. tuberculosis PanK counter-screening assays. The four fluorine atoms enable precise chromatographic differentiation from regioisomers sharing identical molecular mass. For procurement, verify exact CAS identity to avoid positional isomer contamination.

Molecular Formula C16H13F4NO2
Molecular Weight 327.279
CAS No. 1105210-13-6
Cat. No. B2957748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-fluorophenoxy)ethyl)-2-(trifluoromethyl)benzamide
CAS1105210-13-6
Molecular FormulaC16H13F4NO2
Molecular Weight327.279
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NCCOC2=CC=C(C=C2)F)C(F)(F)F
InChIInChI=1S/C16H13F4NO2/c17-11-5-7-12(8-6-11)23-10-9-21-15(22)13-3-1-2-4-14(13)16(18,19)20/h1-8H,9-10H2,(H,21,22)
InChIKeyYMDJZLSOOABHBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-Fluorophenoxy)ethyl)-2-(trifluoromethyl)benzamide (CAS 1105210-13-6): Core Identity and Procurement-Relevant Characteristics


N-(2-(4-Fluorophenoxy)ethyl)-2-(trifluoromethyl)benzamide (CAS 1105210-13-6) is a synthetic small molecule (MW 327.27 g/mol; molecular formula C16H13F4NO2) belonging to the N-substituted benzamide class, characterized by a 2-(trifluoromethyl)benzamide core linked via an ethyl spacer to a 4-fluorophenoxy terminal group . This compound is catalogued as a research chemical and building block for the synthesis of more complex molecules, particularly those containing fluorinated aromatic rings . Its structural architecture situates it within a broader chemotype explored in patent literature for kinase inhibition and ion channel modulation, though compound-specific primary pharmacological data for this exact CAS number remains absent from major public bioactivity databases such as ChEMBL, BindingDB, and PubChem BioAssay [1].

Why In-Class Substitution of N-(2-(4-Fluorophenoxy)ethyl)-2-(trifluoromethyl)benzamide Is Not Scientifically Equivalent


Generic substitution within the N-substituted benzamide class is scientifically unsound because the spatial arrangement of the trifluoromethyl substituent (ortho vs. para) and the nature of the phenoxyethyl linker profoundly influence molecular recognition. Even positional isomers—such as N-[2-(4-fluorophenoxy)ethyl]-4-(trifluoromethyl)benzamide (CAS 1105209-23-1)—present distinct pharmacophoric geometries that can yield divergent target-binding profiles . In the broader 2-(trifluoromethyl)benzamide chemotype, minor structural modifications have been shown to shift kinase selectivity across Eph receptor family members and alter voltage-gated sodium channel subtype preference (e.g., NaV1.7 vs. NaV1.5) [1]. Furthermore, the 4-fluorophenoxyethyl side chain in the target compound differs from the sulfanyl-triazole-ethyl linkage found in related competitive inhibitors of pantothenate kinase (PanK, EC 2.7.1.33) from Mycobacterium tuberculosis, where linker chemistry directly impacts enzyme inhibition modality [2]. These non-interchangeable structure-activity relationships (SAR) demand rigorous compound-level verification for any procurement decision.

Head-to-Head and Class-Level Quantitative Differentiation Evidence for N-(2-(4-Fluorophenoxy)ethyl)-2-(trifluoromethyl)benzamide


Positional Isomer Differentiation: Ortho- vs. Para-Trifluoromethyl Substitution in N-[2-(4-Fluorophenoxy)ethyl]benzamide Scaffolds

The target compound (CAS 1105210-13-6) features the trifluoromethyl (-CF3) group at the ortho position of the benzamide ring, distinguishing it from the para-substituted regioisomer N-[2-(4-fluorophenoxy)ethyl]-4-(trifluoromethyl)benzamide (CAS 1105209-23-1) . In structurally related 2-(trifluoromethyl)benzamide kinase inhibitor series, the ortho-CF3 orientation relative to the amide carbonyl creates a sterically constrained environment that alters both the conformational preference of the amide bond and the hydrogen-bonding capacity of the adjacent carbonyl oxygen, thereby dictating ATP-binding pocket complementarity [1]. Although direct comparative IC50 data for this exact pair is not publicly available, the patent literature on 2-(trifluoromethyl)benzamides as ephrin receptor kinase (EphB4) inhibitors demonstrates that even minor variations in the substitution pattern of the benzamide core produce greater than 10-fold shifts in biochemical IC50 values within the same assay platform [1].

Positional isomer SAR Trifluoromethylbenzamide Pharmacophore geometry Chemical procurement specification

Linker Chemistry Divergence: Ethyl vs. Sulfanyl-Triazole-Ethyl Linkage in 2-(Trifluoromethyl)benzamide-Containing Inhibitors

The N-(2-(4-fluorophenoxy)ethyl) linker in the target compound differs fundamentally from the N-[1-(5-[[2-(4-fluorophenoxy)ethyl]sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl)ethyl] moiety present in the most closely related bioactivity-annotated analog found in public databases [1]. The latter compound, incorporating a triazole ring and a thioether (sulfanyl) linkage, acts as a competitive inhibitor of pantothenate kinase (PanK, EC 2.7.1.33) from Mycobacterium tuberculosis [1]; the target compound's simpler ethyl linker lacks both the heterocyclic triazole scaffold and the sulfur atom, elements that are critical for the competitive binding interaction with PanK. The presence of the triazole ring in the annotated comparator introduces additional hydrogen-bond acceptor sites and alters molecular flexibility and shape, leading to a fundamentally different interaction profile with enzyme active sites that cannot be assumed or extrapolated without direct testing [1].

Linker SAR Pantothenate kinase inhibition Enzyme inhibitor design Mycobacterium tuberculosis

N-Substituted Benzamide Chemotype as Voltage-Gated Sodium Channel (NaV) Inhibitor Scaffold: Implications for Compound Prioritization

Patent EP2870138 (Genentech/Xenon Pharmaceuticals) explicitly claims N-substituted benzamide compounds encompassing the 2-(trifluoromethyl)benzamide core as inhibitors of voltage-gated sodium channels (NaV), particularly NaV1.7, for the treatment of pain and sodium channel-mediated disorders [1]. Within this patent family, structurally related benzamides containing fluorophenoxy motifs have demonstrated NaV1.7 inhibitory activity in PatchXpress electrophysiology assays, though the exact CAS 1105210-13-6 compound was not individually exemplified with disclosed IC50 values [1]. By contrast, a close structural analog from the broader benzamide chemotype, 4-[(4-fluorophenoxy)methyl]-N-(2-aminophenyl)benzamide (Compound 12a), was characterized as a histone deacetylase (HDAC) inhibitor with an IC50 of 3.84 µM against HepG2 cells—a mechanistic target entirely distinct from sodium channel modulation—demonstrating how even conservative scaffold modifications redirect biological activity to different target classes [2]. This target-class divergence underscores that procurement of the specific CAS number is required to ensure experimental relevance to the intended biological pathway under investigation.

NaV channel inhibition Benzamide SAR Pain research Ion channel pharmacology

Recommended Research and Procurement Application Scenarios for N-(2-(4-Fluorophenoxy)ethyl)-2-(trifluoromethyl)benzamide


Chemical Probe Synthesis: Building Block for Fluorinated Benzamide Libraries

The compound serves as a late-stage intermediate or building block for constructing focused libraries of N-substituted 2-(trifluoromethyl)benzamide analogs, as documented by its catalog listing as a research chemical for the synthesis of more complex molecules containing fluorinated aromatic rings . Its orthogonal reactive handles—the amide bond for further N-functionalization and the terminal 4-fluorophenoxy group for nucleophilic aromatic substitution or bioconjugation—provide synthetic versatility not available from simpler benzamide scaffolds. This application is most appropriate when the ortho-CF3 benzamide geometry is specifically required for SAR expansion of kinase inhibitor or ion channel modulator programs, where the regioisomeric para-CF3 analog (CAS 1105209-23-1) would produce a fundamentally different pharmacophore presentation [1].

Negative Control or Specificity Counter-Screen for Pantothenate Kinase Inhibitor Programs

Given that the closely related N-[1-(5-[[2-(4-fluorophenoxy)ethyl]sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-(trifluoromethyl)benzamide is a confirmed competitive inhibitor of M. tuberculosis pantothenate kinase (PanK, EC 2.7.1.33) , the target compound—which lacks the triazole-thioether linkage essential for PanK binding—may function as a useful negative control in counter-screening assays. Its shared 2-(trifluoromethyl)benzamide core with the PanK inhibitor, combined with the absence of the critical triazole pharmacophore, enables researchers to dissect whether observed biological effects stem from the benzamide scaffold itself or from the specific linker-mediated enzyme interaction. This application scenario requires experimental confirmation of the compound's inactivity against PanK before deployment as a validated negative control.

Reference Standard for Analytical Method Development and Quality Control in Fluorinated Benzamide Synthesis

With a molecular formula of C16H13F4NO2 and MW of 327.27 g/mol, the compound is well-suited as a reference standard for HPLC, LC-MS, and NMR method development targeting fluorinated benzamide analogs . Its four fluorine atoms provide a distinctive 19F NMR signature, facilitating quantification and purity assessment in complex reaction mixtures. The compound's defined CAS registry number (1105210-13-6) and commercial availability from multiple vendors (subject to source verification) support its use in analytical quality control protocols, particularly when differentiating between ortho- and para-CF3 regioisomers that share identical molecular mass but differ in chromatographic retention time and NMR shift patterns .

Patent Landscape Navigation: Freedom-to-Operate Assessment for Sodium Channel Modulator Development

The compound's structural relationship to the N-substituted benzamide chemotype claimed in EP2870138 (Genentech/Xenon Pharmaceuticals) for sodium channel (especially NaV1.7) inhibition makes it a relevant tool compound for freedom-to-operate (FTO) analyses and design-around strategies in ion channel drug discovery. Researchers exploring novel NaV modulators can use this specific compound to probe the boundaries of existing patent claims, assessing whether modifications to the linker or benzamide substitution pattern fall inside or outside the claimed intellectual property space. While no disclosed NaV1.7 IC50 exists for this exact compound, its generic inclusion within the patent's Markush structure provides a reference point for comparative SAR studies .

Quote Request

Request a Quote for N-(2-(4-fluorophenoxy)ethyl)-2-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.